1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H21N7O3 and its molecular weight is 407.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-3-carboxamide is a synthetic molecule that combines various pharmacophores known for their biological activities. The structural components suggest potential applications in antimicrobial, anticancer, and anti-inflammatory therapies. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H21N7O4, with a molecular weight of approximately 423.43 g/mol. The presence of the triazole , pyridazine , and benzo[d][1,3]dioxole moieties enhances its pharmacological profile.
Antimicrobial Activity
Research has indicated that compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Triazole Derivative A | E. coli | 32 µg/mL |
Triazole Derivative B | S. aureus | 16 µg/mL |
Compound under study | E. coli | TBD |
Compound under study | S. aureus | TBD |
Anticancer Activity
The anticancer potential of triazole derivatives has been explored extensively. Studies have shown that certain triazole-containing compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Triazole Derivative C | MCF-7 | 15 |
Triazole Derivative D | HeLa | 10 |
Compound under study | MCF-7 | TBD |
Compound under study | HeLa | TBD |
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties are hypothesized based on the presence of the piperidine moiety, which has been associated with reduced inflammatory markers in various studies . The exact mechanism remains to be elucidated but may involve modulation of cytokine production.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their antibacterial properties against Staphylococcus aureus. Results indicated that modifications to the triazole ring significantly enhanced activity .
- Cytotoxicity Evaluation : A research group evaluated the cytotoxic effects of various triazole-containing compounds against human cancer cell lines. The findings suggested that specific substitutions on the triazole ring could lead to enhanced anticancer activity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c28-20(22-9-14-3-4-16-17(8-14)30-13-29-16)15-2-1-7-26(10-15)18-5-6-19(25-24-18)27-12-21-11-23-27/h3-6,8,11-12,15H,1-2,7,9-10,13H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRBRXQURDATOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.